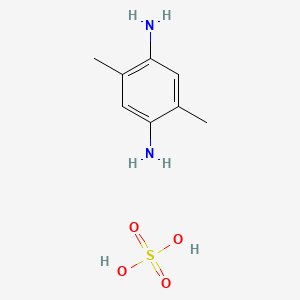
2,5-dimethylbenzene-1,4-diamine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylbenzene-1,4-diamine; sulfuric acid is an organic compound with the molecular formula C8H12N2. It is also known as 2,5-dimethyl-1,4-phenylenediamine. This compound is characterized by the presence of two methyl groups and two amino groups attached to a benzene ring. It is commonly used as an intermediate in organic synthesis, particularly in the production of dyes, medicines, and polymer materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylbenzene-1,4-diamine can be synthesized through the reaction of phthalic acid and methylamine. The process involves the formation of a precursor compound, which is then subjected to dehydration and decarboxylation to yield 2,5-dimethylbenzene-1,4-diamine . The reaction conditions typically include controlled temperatures and the use of organic solvents such as ethanol, ether, and dichloromethane.
Industrial Production Methods
In industrial settings, the production of 2,5-dimethylbenzene-1,4-diamine involves large-scale chemical reactions with stringent control over reaction parameters to ensure high yield and purity. The compound is often produced in bulk quantities and is available in various packaging sizes ranging from grams to kilograms .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylbenzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens and nitro compounds. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and various amines. These products have significant applications in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Scientific Research Applications
2,5-Dimethylbenzene-1,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is used in the study of enzyme reactions and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,5-dimethylbenzene-1,4-diamine involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing enzyme activity and other biochemical processes. The compound’s effects are mediated through its ability to participate in redox reactions and form complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminobenzene: Similar to 2,5-dimethylbenzene-1,4-diamine but lacks the methyl groups.
2,5-Dimethylaniline: Contains methyl groups but only one amino group.
2,5-Dimethyl-1,4-benzenediol: Contains hydroxyl groups instead of amino groups.
Uniqueness
2,5-Dimethylbenzene-1,4-diamine is unique due to the presence of both methyl and amino groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in various synthetic processes and applications .
Properties
CAS No. |
73791-66-9 |
|---|---|
Molecular Formula |
C8H14N2O4S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2,5-dimethylbenzene-1,4-diamine;sulfuric acid |
InChI |
InChI=1S/C8H12N2.H2O4S/c1-5-3-8(10)6(2)4-7(5)9;1-5(2,3)4/h3-4H,9-10H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
VTBWBXNREAQUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















